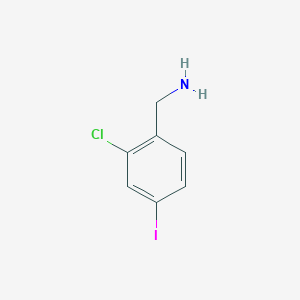

(2-chloro-4-iodophenyl)methanamine

Description

BenchChem offers high-quality (2-chloro-4-iodophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-iodophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H7ClIN |

|---|---|

Molecular Weight |

267.49 g/mol |

IUPAC Name |

(2-chloro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |

InChI Key |

AOJGIFMWSGHUPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Logic and Synthetic Utility of (2-Chloro-4-iodophenyl)methanamine: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the strategic selection of building blocks dictates the efficiency of downstream lead optimization. (2-Chloro-4-iodophenyl)methanamine (also known as 2-chloro-4-iodobenzylamine) has emerged as a highly versatile, trifunctional scaffold. By offering three distinct sites of orthogonal reactivity—a nucleophilic benzylic amine, a highly reactive C4-iodine, and a sterically tuning C2-chlorine—this compound allows synthetic chemists to execute divergent, multi-step syntheses without the need for complex protecting-group strategies.

This whitepaper provides an in-depth technical analysis of the structural properties, mechanistic causality, and field-proven protocols associated with this scaffold, specifically highlighting its critical role in the synthesis of novel HPK1 inhibitors for immuno-oncology and isoxazoline-based agrochemicals.

Physicochemical Identity & Structural Logic

To effectively utilize a chemical scaffold, researchers must understand the causality behind its physicochemical properties. Table 1 summarizes the quantitative data and the structural logic that makes this compound a preferred intermediate.

Table 1: Physicochemical Profiling and Structural Causality

| Property | Quantitative Value / Data | Structural Logic & Synthetic Causality |

| Chemical Name | (2-Chloro-4-iodophenyl)methanamine | The primary benzylic amine acts as a strong, unhindered nucleophile, enabling rapid amidation or reductive amination. |

| CAS Number | 950482-88-9 (Free Base)1803605-40-4 (HCl Salt) | The hydrochloride salt is typically preferred for long-term storage to prevent amine oxidation and atmospheric CO₂ absorption. |

| Molecular Formula | C₇H₇ClIN | The halogen-rich nature provides high electron density modulation, critical for tuning the pKa of the adjacent amine. |

| Molecular Weight | 267.49 g/mol | The low molecular weight allows for extensive downstream elaboration without violating Lipinski’s Rule of 5. |

| SMILES | NCC1=CC=C(I)C=C1Cl | The C4-Iodine is primed for rapid oxidative addition; the C2-Chlorine provides ortho-steric tuning to lock bioactive conformations. |

Causality in Reactivity: The Trifunctional Scaffold

The true value of (2-chloro-4-iodophenyl)methanamine lies in its orthogonal reactivity . In synthetic chemistry, orthogonality means that one functional group can be reacted selectively while the others remain inert.

-

Site 1 (Benzylic Amine): Highly nucleophilic. Reacts rapidly with acyl chlorides or aldehydes at low temperatures.

-

Site 2 (C4-Iodine): Acts as a soft electrophile. The Carbon-Iodine bond dissociation energy (BDE) is exceptionally low (~238 kJ/mol), making it the primary target for Palladium-catalyzed cross-coupling.

-

Site 3 (C2-Chlorine): The Carbon-Chlorine bond is significantly stronger (~400 kJ/mol). Under standard cross-coupling conditions, it remains completely inert, serving instead to provide steric encumbrance that forces resulting amide bonds into specific rotational conformations.

Fig 1: Orthogonal reactivity map of (2-chloro-4-iodophenyl)methanamine demonstrating site-specific functionalization.

Step-by-Step Synthetic Methodologies

As a Senior Application Scientist, it is critical to deploy protocols that are not only effective but inherently self-validating. The following workflows demonstrate how to leverage the orthogonal reactivity of this scaffold.

Protocol 1: Regioselective Amidation (Isoxazoline Precursor Synthesis)

This protocol is utilized to functionalize the amine while preserving both halogens, a critical step in the synthesis of isoxazoline-based agricultural compounds .

-

Step 1: Dissolve 1.0 eq of (2-chloro-4-iodophenyl)methanamine hydrochloride in anhydrous dichloromethane (DCM). Causality: DCM lacks acidic protons, preventing competitive acylation of the solvent, and easily dissolves both the polar salt and non-polar reagents.

-

Step 2: Add 2.5 eq of Triethylamine (TEA) and cool the system to 0°C using an ice bath. Causality: TEA acts as an acid scavenger to neutralize the HCl salt of the starting material and the HCl byproduct of the reaction. The 0°C environment prevents over-acylation.

-

Step 3: Dropwise add 1.1 eq of cyclopropanecarbonyl chloride. Stir for 1 hour while allowing the mixture to warm to room temperature.

-

Self-Validating System: The protocol self-validates during the biphasic workup. Wash the organic layer with saturated aqueous NaHCO₃. Any unreacted acyl chloride hydrolyzes into a water-soluble sodium salt and partitions into the aqueous layer. Spot the organic layer on a TLC plate and apply a ninhydrin stain; a lack of color change definitively confirms the total consumption of the primary amine without requiring immediate NMR analysis.

Protocol 2: Orthogonal Palladium-Catalyzed Cross-Coupling

This protocol leverages the C4-Iodine bond to extend the aromatic system, a foundational step in building HPK1 kinase inhibitors .

-

Step 1: In a Schlenk flask, combine 1.0 eq of the amide-protected scaffold (from Protocol 1), 1.05 eq of a target boronic acid, and 3.0 eq of K₂CO₃.

-

Step 2: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic K₂CO₃ base and to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex essential for the transmetalation step.

-

Step 3: Add 0.05 eq of Pd(dppf)Cl₂ catalyst and heat to 80°C under a nitrogen atmosphere for 4 hours. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing catalyst degradation.

-

Self-Validating System: This protocol is inherently self-validating through Liquid Chromatography-Mass Spectrometry (LC-MS). Upon successful cross-coupling, the mass spectrum will show a shift corresponding to the loss of iodine (-127 Da) and the addition of the boronic acid moiety. Critically, the mass spectrum must retain a strict 3:1 ratio of the M and M+2 peaks . This isotopic signature is dictated by the unreacted C2-chlorine atom. If this 3:1 pattern disappears, it instantly signals a failure in catalyst selectivity (dechlorination), allowing the scientist to halt the workflow immediately.

Translational Applications

Agrochemical Innovation: Isoxazoline Pesticides

In the agricultural sector, the scaffold is utilized to synthesize substituted 4-(5-substituted-aryl-4,5-dihydroisoxazol-3-yl) benzylamine compounds. As detailed by Nissan Chemical Industries , the C2-chlorine atom provides critical lipophilicity (LogP tuning) that enhances the penetration of the pesticide through the hydrophobic exoskeletons of harmful arthropods, while the amine serves as the attachment point for various pharmacokinetic-modulating acyl groups.

Immuno-Oncology: HPK1 Kinase Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. When a T-cell attacks a tumor, HPK1 is activated and phosphorylates SLP-76, leading to its degradation and resulting in T-cell exhaustion. Vertex Pharmaceuticals has utilized derivatives of (2-chloro-4-iodophenyl)methanamine to synthesize highly potent HPK1 inhibitors . The scaffold forms the core of an 8-aminoisoquinoline derivative that competitively binds to the ATP-binding pocket of the HPK1 kinase domain, rescuing T-cell activity and restoring anti-tumor immunity.

Fig 2: HPK1 signaling pathway and the restorative intervention by scaffold-derived inhibitors.

Safety & Handling Protocols

When handling (2-chloro-4-iodophenyl)methanamine , strict laboratory safety standards must be maintained:

-

Oxidation Risk: The free base form is susceptible to atmospheric oxidation, turning from a pale yellow liquid/solid to a dark brown tar over time. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Toxicity: Halogenated benzylamines are known skin and respiratory irritants. All handling, especially the weighing of the fine powder hydrochloride salt, must be conducted within a certified Class II fume hood to prevent inhalation of bioactive dust.

References

- Source: European Patent Office (Nissan Chemical Industries, Ltd.)

- Source: United States Patent and Trademark Office (Vertex Pharmaceuticals)

predicted solubility of (2-chloro-4-iodophenyl)methanamine in organic solvents

An In-depth Technical Guide: Predicted Solubility of (2-chloro-4-iodophenyl)methanamine in Organic Solvents

Abstract

The prediction of a compound's solubility is a cornerstone of chemical process design, particularly within the pharmaceutical industry, where it governs everything from reaction kinetics to bioavailability. This technical guide provides a comprehensive analysis of the predicted solubility of (2-chloro-4-iodophenyl)methanamine, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. Moving beyond simple empirical observations, we delve into the theoretical frameworks and computational methodologies required for robust solubility prediction. This document outlines the application of Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) as predictive tools. Furthermore, it provides detailed, field-proven protocols for both computational prediction and subsequent experimental validation, equipping researchers, scientists, and drug development professionals with the necessary knowledge to perform accurate and efficient solvent screening.

Introduction: The Critical Role of Solubility Prediction

In the landscape of drug development and chemical synthesis, the selection of an appropriate solvent is a critical decision with far-reaching implications. Solubility dictates the efficiency of crystallizations, influences reaction rates, and is a primary determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile.[1][2] An inefficient or poorly chosen solvent can lead to low yields, purification challenges, and ultimately, the failure of a promising compound.

(2-chloro-4-iodophenyl)methanamine is a molecule with structural motifs—a primary amine, a chlorinated and iodinated phenyl ring—that present a complex solubility profile. Its aromatic backbone provides a significant hydrophobic character, while the amine group offers a site for hydrogen bonding and protonation. The presence of a chloro and a large, polarizable iodo group further complicates its interactions with solvent molecules.

Traditional solvent selection often relies on time-consuming and resource-intensive trial-and-error experimentation.[3] Modern computational chemistry offers a more rational approach, enabling the a priori prediction of solubility and allowing scientists to narrow the field of potential solvents to a small, manageable set for experimental validation. This guide focuses on two powerful predictive methodologies: the semi-empirical Hansen Solubility Parameters (HSP) and the quantum mechanics-based COSMO-RS model.[4][5][6]

Physicochemical Profile of (2-chloro-4-iodophenyl)methanamine

Understanding the intrinsic properties of the solute is the first step in predicting its behavior in solution. The structure of (2-chloro-4-iodophenyl)methanamine is key to its solubility.

-

Molecular Structure: The molecule consists of a benzylamine core substituted with a chlorine atom at position 2 and an iodine atom at position 4 of the phenyl ring.

-

Functional Groups:

-

Primary Amine (-CH₂NH₂): This group is polar and acts as a hydrogen bond donor and acceptor. It provides a site for acid-base interactions.

-

Aromatic Ring: The phenyl ring is largely nonpolar and hydrophobic, contributing to solubility in nonpolar solvents through van der Waals forces.

-

Halogens (-Cl, -I): The electronegative chlorine atom adds polarity. The iodine atom is large and highly polarizable, contributing significantly to dispersion forces.

-

A summary of its key physicochemical properties is presented below. Note that while some properties are calculated, they provide a crucial baseline for predictive modeling.

| Property | Value (Estimated/Calculated) | Significance for Solubility |

| Molecular Formula | C₇H₇ClIN | Defines the elemental composition. |

| Molecular Weight | 267.50 g/mol | Influences diffusion and lattice energy. |

| Appearance | Likely a solid at room temperature | Physical state is critical for dissolution. |

| XlogP (Predicted) | ~2.3 - 2.8 | Indicates a preference for lipophilic/organic phases over water. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Ability to donate protons in hydrogen bonds. |

| Hydrogen Bond Acceptors | 1 (from -N) | Ability to accept protons in hydrogen bonds. |

Theoretical Frameworks for Solubility Prediction

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is given a quantitative foundation by Hansen Solubility Parameters.[7][8] This model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces:[3][6]

-

δD (Dispersion): Energy from atomic dispersion forces (van der Waals).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hildebrand solubility parameter (δt) is related to the Hansen parameters by the equation:

δt² = δD² + δP² + δH²

For a solute to dissolve in a solvent, their HSP values must be similar. This similarity is quantified by calculating the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space:[3]

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[3] This distance can be used to calculate a Relative Energy Difference (RED) number, which provides a clear criterion for solubility:

-

RED < 1.0: High likelihood of solubility.

-

RED ≈ 1.0: Borderline solubility.

-

RED > 1.0: Low likelihood of solubility.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful and accurate prediction method based on quantum chemistry.[5][9] Unlike the empirical nature of HSP, COSMO-RS calculates the thermodynamic properties of liquids from first principles.[4][10]

The core concept involves placing a molecule in a virtual conductor, which induces a screening charge density (σ) on its surface.[5][10] This "σ-profile" represents the molecule's polarity distribution and becomes a unique fingerprint of its interactive capabilities. The thermodynamic properties of a solution, including the chemical potential of the solute, are then determined using statistical thermodynamics based on the interactions between the σ-profiles of the solute and solvent molecules.[5] This approach allows for the highly accurate prediction of solubility in various solvents and solvent mixtures without relying on extensive experimental data for the solute itself.[11][12]

Predictive Modeling Workflow and Analysis

Part A: Prediction via Hansen Solubility Parameters (HSP)

Protocol 1: HSP-Based Solubility Prediction

-

Estimate Solute HSP: The HSP for (2-chloro-4-iodophenyl)methanamine are not experimentally available. They must be estimated using group contribution methods, where known values for the molecule's fragments (e.g., -CH₂-, -NH₂, substituted phenyl) are used to build up the total HSP. For this guide, we will use estimated values based on its structural components:

-

δD: 19.5 MPa⁰·⁵

-

δP: 8.0 MPa⁰·⁵

-

δH: 9.5 MPa⁰·⁵

-

-

Compile Solvent HSP: Obtain established HSP values for a range of common organic solvents.

-

Calculate Ra and RED: Use the formulas provided in Section 3.1 to calculate the distance (Ra) and RED number for the solute in each solvent. An interaction radius (R₀) of 8.0 is assumed for the solute.

Workflow for HSP-Based Prediction

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion and Recommendations

This guide details a systematic, two-pronged approach to determining the solubility of (2-chloro-4-iodophenyl)methanamine. The predictive modeling based on Hansen Solubility Parameters suggests that the compound will be most soluble in moderately polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate . These solvents provide a balanced environment of dispersion, polar, and hydrogen-bonding interactions that are compatible with the solute's complex structure. Conversely, poor solubility is predicted in highly nonpolar alkanes and highly polar, protic solvents like methanol.

While HSP provides a rapid and valuable screening tool, the COSMO-RS model offers a pathway to more quantitatively accurate predictions, albeit at a higher computational cost.

It is imperative to recognize that these predictions are theoretical. The final determination of solubility must come from careful experimental validation. The provided shake-flask protocol is a robust method for obtaining this crucial data. By integrating predictive modeling with targeted experimental work, researchers can significantly accelerate the solvent selection process, saving time and resources while making more informed decisions in process development and formulation.

References

- Using COSMO-RS to Predict Hansen Solubility Parameters.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. SpringerLink.

- Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Taylor & Francis Online.

- Using COSMO-RS to Predict Hansen Solubility Parameters.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.

- Predicting drug solubility in organic solvents mixtures. Unipd.

- Compound solubility measurements for early drug discovery. Life Chemicals Blog.

- Solubility test for Organic Compounds. chem.uobabylon.edu.iq.

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. ScienceDirect.

- COSMO-RS | Thermodynamics & Solubility Prediction Software. SCM.

- Experiment: Solubility of Organic & Inorganic Compounds. csus.edu.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis.

- 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.

- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific

- Hansen solubility parameter. Wikipedia.

- Hansen Solubility Parameters. Kinam Park, Purdue University.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.

Sources

- 1. scispace.com [scispace.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. kinampark.com [kinampark.com]

- 9. scm.com [scm.com]

- 10. path.web.ua.pt [path.web.ua.pt]

- 11. d-nb.info [d-nb.info]

- 12. approcess.com [approcess.com]

Physicochemical Profiling of 2-Chloro-4-iodobenzylamine: Acidity Constants, Substituent Effects, and Experimental Determination

Executive Summary

In early-stage drug discovery and materials science, the protonation state of a primary amine dictates its solubility, lipophilicity (LogD), and target-binding kinetics. 2-Chloro-4-iodobenzylamine is a highly functionalized building block whose physicochemical behavior is heavily influenced by its di-halogenated aromatic ring.

Because empirical pKa data for highly specific, multi-substituted benzylamines can be scarce in primary literature, application scientists must rely on Linear Free Energy Relationships (LFER) and rigorous analytical protocols to determine these values. This whitepaper synthesizes the theoretical causality behind the acidity constants of 2-chloro-4-iodobenzylamine and provides a field-proven, self-validating experimental methodology for its empirical determination.

Mechanistic Causality: Substituent Effects on Benzylamine Basicity

The acidity constant ( pKa ) of an amine technically refers to the dissociation constant of its conjugate acid (the ammonium ion, R−NH3+ ). The unsubstituted parent compound, benzylamine , exhibits a pKa of 9.34 [1]. When halogens are introduced to the aromatic ring, they modulate the electron density of the amine through the σ -bond network, fundamentally altering the thermodynamics of proton dissociation.

The ortho-Chloro Effect

Chlorine is highly electronegative. When positioned ortho to the methylamine group, it exerts a powerful electron-withdrawing inductive effect ( −I ). This localized withdrawal of electron density destabilizes the positively charged ammonium conjugate acid, making it more thermodynamically favorable to shed a proton. Consequently, the pKa drops significantly to 8.52 [2].

The para-Iodo Effect

Iodine is less electronegative than chlorine but possesses a large, highly polarizable electron cloud. At the para position, its −I effect is attenuated by topological distance but remains significant enough to pull electron density away from the amine. This results in a moderate destabilization of the conjugate acid, lowering the pKa to 8.90 [3].

Additive Thermodynamics in 2-Chloro-4-iodobenzylamine

Assuming the additivity of substituent effects—a core principle of the Hammett equation for meta/para substituents extended to ortho-derivatives—the combined inductive withdrawal from both the ortho-chloro and para-iodo groups severely destabilizes the ammonium ion. By superimposing the ΔpKa shifts ( −0.82 for Cl, −0.44 for I), the estimated pKa for 2-chloro-4-iodobenzylamine is approximately 8.08 .

Pharmacokinetic Implication: At physiological pH (7.4), a pKa shift from 9.34 to 8.08 means a substantially larger fraction of 2-chloro-4-iodobenzylamine will exist in its neutral, unprotonated free-base form, drastically increasing its membrane permeability compared to unsubstituted benzylamine.

Quantitative Data Summary

The table below summarizes the thermodynamic shifts caused by the halogen substituents.

| Compound | Substituent(s) | pKa (Conjugate Acid) | ΔpKa (vs Benzylamine) | Predominant Electronic Effect |

| Benzylamine | None | 9.34 | 0 | N/A |

| 2-Chlorobenzylamine | ortho-Cl | 8.52 | -0.82 | Strong −I (Inductive) |

| 4-Iodobenzylamine | para-I | 8.90 | -0.44 | Moderate −I (Inductive) |

| 2-Chloro-4-iodobenzylamine | ortho-Cl, para-I | ~8.08 (Estimated) | -1.26 | Combined −I Destabilization |

Visualizing the Thermodynamic Shift

Electronic substituent effects on the pKa of benzylamine derivatives.

Self-Validating Experimental Protocols for pKa Determination

To transition from theoretical estimation to empirical validation, Potentiometric Titration remains the gold standard for amine pKa determination. The following protocol is designed as a self-validating system, ensuring that every step inherently checks for systemic errors [4].

Step-by-Step Methodology

Step 1: Analyte Preparation in a Constant Ionic Strength Matrix

-

Action: Dissolve 2-chloro-4-iodobenzylamine (to achieve a 0.01 M concentration) in a background electrolyte solution of 0.15 M KCl.

-

Causality: Thermodynamic pKa is highly dependent on the activity coefficients of the ions in solution. By swamping the solution with 0.15 M KCl (mimicking physiological ionic strength), the activity coefficients remain constant throughout the titration. This allows the derivation of a highly accurate "mixed" dissociation constant.

Step 2: Electrode Calibration via Gran Plot

-

Action: Calibrate the glass electrode by titrating a known volume of 0.01 M HCl with 0.1 M NaOH, plotting the Gran function to determine the standard potential ( E0 ) and the Nernstian slope.

-

Causality: Standard IUPAC pH buffers only calibrate the electrode for activity ( aH+ ). A Gran plot calibration converts the millivolt readings directly into hydrogen ion concentration ( −log[H+] ), which is strictly required for calculating the concentration-based pKa without introducing mathematical artifacts.

Step 3: Inert Atmosphere Titration

-

Action: Seal the titration vessel and purge continuously with high-purity Argon gas. Titrate the analyte solution with standardized 0.1 M NaOH using an automated micro-burette.

-

Causality: Primary amines are basic and solutions readily absorb atmospheric CO2 to form carbonic acid and carbamates. This introduces a secondary, parasitic buffering system that skews the titration curve. Argon purging eliminates this variable, ensuring the curve reflects only the amine's dissociation.

Step 4: Data Regression and Residual Validation

-

Action: Calculate the average number of bound protons ( nˉ ) using the Bjerrum formation function. Fit the data using non-linear least squares regression to extract the pKa .

-

Causality (Self-Validation): Plot the residuals (Experimental pH - Calculated pH) against the volume of titrant. If the residuals are randomly distributed and fall within ±0.02 pH units, the determined pKa is validated. Systematic deviation indicates impurities or CO2 contamination, prompting a protocol restart.

Workflow Visualization

Self-validating potentiometric titration workflow for pKa determination.

References

-

National Center for Biotechnology Information (PubChem). "Benzylamine | C6H5CH2NH2 | CID 7504". PubChem Compound Summary. [Link]

-

LookChem. "2-Chlorobenzylamine (CAS 89-97-4) Chemical Properties and Basic Information". LookChem Database. [Link]

-

StackExchange Chemistry. "Comparing acidic strengths between benzylammonium ion and phenol: Inductive Effects". Chemistry Stack Exchange.[Link]

Physicochemical Profiling of (2-Chloro-4-iodophenyl)methanamine: Thermodynamic Properties and Handling Protocols in Drug Discovery

Executive Summary

(2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9) is a highly specialized halogenated benzylamine derivative. It serves as a critical synthetic building block in medicinal chemistry, most notably in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors for immuno-oncology applications[1]. Due to its complex halogenation pattern, understanding its thermodynamic properties—specifically boiling point (BP) and melting point (MP)—is essential for optimizing purification workflows, preventing thermal degradation, and ensuring batch-to-batch reproducibility.

Physicochemical Data & Thermodynamic Analysis

Empirical thermodynamic data for the free base of (2-chloro-4-iodophenyl)methanamine is limited due to its primary handling as a reactive intermediate rather than a bulk commercial solvent[2]. Consequently, advanced group additivity models and structural analogs are utilized to establish highly accurate predictive profiles for laboratory handling.

Quantitative Property Matrix

| Property | Value | State/Condition | Source/Method |

| Molecular Formula | C7H7ClIN | Standard | Computed |

| Molecular Weight | 267.50 g/mol | Standard | Computed |

| Boiling Point | ~335 °C | 760 mmHg (Atmospheric) | Predicted (Group Additivity) |

| Boiling Point | 140 - 150 °C | 1.0 mmHg (High Vacuum) | Nomograph Extrapolation |

| Melting Point | 35 - 45 °C | Free Base | Predicted |

| Melting Point | > 200 °C | Hydrochloride Salt (CAS: 1803605-40-4) | Empirical Analogy[3] |

Mechanistic Causality of Phase Transitions

-

Boiling Point Elevation: The extraordinarily high atmospheric boiling point (~335 °C) is driven by a triad of intermolecular forces. The primary amine (-NH2) establishes a robust hydrogen-bonding network. Simultaneously, the massive electron cloud of the para-iodine atom induces powerful London dispersion forces. Finally, the ortho-chloro substitution contributes a strong permanent dipole moment.

-

Melting Point Depression (Free Base): Despite the high molecular weight, the free base exhibits a relatively low melting point (often presenting as a highly viscous liquid or low-melting solid at room temperature). This is caused by the ortho-chloro group, which sterically disrupts the planar stacking of the aromatic rings, preventing the formation of a highly ordered, tightly packed crystal lattice.

-

Salt Formation: To achieve a stable, crystalline solid for long-term storage, the compound is routinely converted to its hydrochloride salt (CAS: 1803605-40-4)[3]. The protonation of the amine creates an ionic lattice, drastically increasing the melting point to >200 °C and preventing oxidative degradation.

Logical relationship between functional groups and thermodynamic properties.

Experimental Workflows

Because the atmospheric boiling point of (2-chloro-4-iodophenyl)methanamine exceeds 300 °C, attempting distillation at standard pressure will invariably lead to thermal degradation (e.g., deamination or cleavage of the carbon-iodine bond). The following self-validating protocols are designed to purify and characterize the compound while preserving its structural integrity.

Protocol A: Reduced-Pressure Distillation (Free Base Purification)

Rationale: Lowering the system pressure to < 1.0 Torr reduces the boiling point to a thermodynamically safe range (~140-150 °C), preventing thermal decomposition.

-

Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased with high-vacuum silicone grease to prevent leaks.

-

Vacuum Initialization: Apply a high vacuum (target: 0.5 to 1.0 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap. Crucial: Verify the system holds pressure before applying any heat to prevent oxidation of the hot amine.

-

Thermal Ramping: Submerge the distillation flask in a silicone oil bath. Gradually increase the temperature at a rate of 5 °C/min.

-

Forecut Removal: Discard the initial distillate fraction (collected below 135 °C at 1.0 mmHg), which contains low-boiling impurities and residual solvents.

-

Main Fraction Collection: Collect the main fraction at a vapor temperature of approximately 140-150 °C. The pure free base will condense as a colorless to pale-yellow viscous oil that may slowly crystallize upon cooling.

-

Inert Storage: Backfill the system with ultra-high purity Argon before disconnecting. Store the purified amine in an amber vial at -20 °C to prevent photolytic degradation of the C-I bond.

Step-by-step vacuum distillation workflow for (2-chloro-4-iodophenyl)methanamine.

Protocol B: Capillary Melting Point Determination (HCl Salt)

Rationale: The free base is difficult to crystallize consistently. Converting a small aliquot to the hydrochloride salt provides a sharp, reliable melting point for purity verification.

-

Salt Preparation: Dissolve 50 mg of the free base in 1 mL of anhydrous diethyl ether. Add 1.2 equivalents of HCl in dioxane dropwise. Filter and dry the resulting white precipitate (CAS: 1803605-40-4)[3].

-

Capillary Loading: Pulverize the dried HCl salt using an agate mortar. Tap the powder into a glass melting point capillary to a depth of 2-3 mm.

-

Rapid Ramp: Insert the capillary into a digital melting point apparatus. Ramp the temperature rapidly to 180 °C.

-

Precision Ramp: Reduce the heating rate to 1 °C/min.

-

Observation: Record the onset of melting (first sign of liquid) and the clear point (complete liquefaction). A narrow melting range (≤ 2 °C) validates high compound purity.

Conclusion

The handling of (2-chloro-4-iodophenyl)methanamine requires a rigorous understanding of its thermodynamic profile. By leveraging high-vacuum distillation for the free base and utilizing the hydrochloride salt for solid-state characterization, researchers can ensure high-fidelity inputs for downstream cross-coupling and amidation reactions in drug discovery pipelines[1].

References

- Title: WO2018183964A1 - Isoquinolines as inhibitors of hpk1 Source: Google Patents URL

Sources

(2-Chloro-4-iodophenyl)methanamine: A Strategic Building Block for Orthogonal Functionalization in Drug Discovery

Executive Summary

In modern drug discovery, the rapid and divergent synthesis of complex pharmacophores relies heavily on versatile, multi-functional building blocks. (2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9), also known as 2-chloro-4-iodobenzylamine, represents a premier trifunctional scaffold [1]. Featuring a nucleophilic primary amine, a highly reactive aryl iodide, and a moderately reactive aryl chloride, this molecule enables precise, site-selective modifications. This whitepaper provides an in-depth technical analysis of its structural rationale, mechanistic advantages in palladium-catalyzed orthogonal cross-coupling, and its proven applications in the synthesis of kinase inhibitors and agrochemicals.

Chemical Profile & Structural Rationale

The utility of (2-chloro-4-iodophenyl)methanamine stems from the distinct electronic and thermodynamic properties of its three reactive sites. Table 1 summarizes its core properties and the synthetic implications of its structure.

Table 1: Physicochemical and Structural Properties

| Property | Value / Characteristic | Synthetic Implication |

| Chemical Name | (2-Chloro-4-iodophenyl)methanamine | Core scaffold for benzylamine-derived drugs. |

| CAS Number | 950482-88-9 | Commercially available for scale-up [1]. |

| Molecular Weight | 267.50 g/mol | Low molecular weight allows for multiple additions while maintaining drug-like properties (Lipinski's Rule of 5). |

| Primary Amine (-NH₂) | High Nucleophilicity | First site of functionalization (amidation/alkylation) to prevent Pd-coordination during downstream coupling. |

| Aryl Iodide (C-I) | BDE: ~65 kcal/mol | Undergoes rapid oxidative addition with Pd(0) at mild temperatures; enables chemoselective coupling. |

| Aryl Chloride (C-Cl) | BDE: ~96 kcal/mol | Remains inert during initial C-I coupling; requires specialized electron-rich ligands (e.g., XPhos) for late-stage activation. |

Mechanistic Causality: The Power of Orthogonality

The true power of this building block lies in orthogonal cross-coupling . In a complex molecule with multiple halogens, chemoselectivity is governed by the bond dissociation energy (BDE) and the resulting kinetics of the oxidative addition step in the palladium catalytic cycle.

Because the C-I bond is significantly weaker than the C-Cl bond, a Pd(0) catalyst will selectively insert into the C-I bond at room temperature or mild heating (e.g., 60°C) using standard ligands like triphenylphosphine (PPh₃). The C-Cl bond remains completely untouched, acting as a latent electrophile. Once the 4-position is functionalized, the synthetic chemist can "switch on" the reactivity of the 2-position by increasing the temperature and deploying bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos). These advanced ligands increase the electron density on the palladium center, facilitating the challenging oxidative addition into the C-Cl bond, while their steric bulk forces the two coupling partners together to accelerate reductive elimination.

Application 1: Kinase Inhibitors (HPK1)

Hematopoietic progenitor kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which ultimately dampens T-cell activation and induces an immunosuppressive state. Inhibiting HPK1 is a highly sought-after strategy in immuno-oncology to enhance anti-tumor immunity.

Researchers at Genentech successfully utilized (2-chloro-4-iodophenyl)methanamine derivatives to synthesize potent 8-aminoisoquinoline compounds acting as HPK1 inhibitors [2]. The building block's orthogonal halogens allowed for the precise construction of the isoquinoline core and subsequent side-chain attachments required to perfectly occupy the ATP-binding pocket of the HPK1 kinase domain.

Mechanism of HPK1 inhibition enhancing T-cell immunity via scaffold-derived antagonists.

Application 2: Agrochemicals (Isoxazolines)

Beyond human therapeutics, this scaffold is highly valued in the agrochemical sector. Isoxazoline derivatives are a major class of modern pesticides and ectoparasiticides, exhibiting excellent efficacy against ticks, fleas, and agricultural pests.

Nissan Chemical Industries utilized 2-chloro-4-iodobenzylamine as a critical intermediate in the development of novel substituted isoxazoline compounds [3]. The workflow capitalized on the primary amine, which was reacted with cyclopropanecarbonyl chloride to form a stable amide. The remaining iodo and chloro groups were then systematically engaged to build the complex aryl-isoxazoline architecture, demonstrating the scaffold's reliability in industrial-scale synthesis.

Three-stage orthogonal functionalization workflow of the (2-chloro-4-iodophenyl)methanamine scaffold.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating, three-stage workflow for the complete orthogonal functionalization of (2-chloro-4-iodophenyl)methanamine.

Protocol A: Amidation of the Primary Amine

Causality: The primary amine must be capped to prevent it from acting as a competitive ligand for palladium or participating in unwanted Buchwald-Hartwig oligomerization in subsequent steps.

-

Reaction Setup: Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add triethylamine (Et₃N, 2.0 equiv) and cool the mixture to 0°C under nitrogen.

-

Reagent Addition: Dropwise add the desired acid chloride (e.g., cyclopropanecarbonyl chloride, 1.1 equiv).

-

Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc). The primary amine will stain heavily with Ninhydrin; the successful formation of the amide will result in a Ninhydrin-negative spot with a higher Rf value. LC-MS will confirm the exact mass addition.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-I Activation)

Causality: Exploiting the low BDE of the C-I bond, a mild Pd(0) catalyst is used. The C-Cl bond remains completely unreactive under these conditions.

-

Reaction Setup: In a Schlenk flask, combine the amide intermediate from Protocol A (1.0 equiv), an aryl boronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent & Catalyst: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M). Add Pd(PPh₃)₄ (5 mol%).

-

Execution: Heat the mixture to 60°C for 4–6 hours under a strict nitrogen atmosphere.

-

Self-Validation: LC-MS is critical here. The product mass will shift, but more importantly, the distinct isotopic pattern of the iodine atom will disappear, while the characteristic 3:1 isotopic ratio of the chlorine atom ( 35 Cl / 37 Cl) will remain perfectly intact, proving chemoselectivity.

Protocol C: Buchwald-Hartwig Amination (C-Cl Activation)

Causality: With the iodo position functionalized, the inert C-Cl bond is activated using a highly electron-rich ligand (XPhos) and elevated thermal energy.

-

Reaction Setup: To an oven-dried vial, add the intermediate from Protocol B (1.0 equiv), a secondary or primary amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

-

Execution: Suspend in anhydrous 1,4-dioxane (0.1 M), seal the vial, and heat to 100°C for 12 hours.

-

Self-Validation: Track the reaction via HPLC. The complete disappearance of the chloro-intermediate peak and the emergence of a new, highly lipophilic peak indicates successful C-N bond formation. NMR spectroscopy will confirm the loss of the isolated aromatic proton adjacent to the chlorine atom.

References

- Liang, J., Mendonca, R. V., Siu, M., Tellis, J., Wang, W., & Wei, B. (2023). 8-aminoisoquinoline compounds and uses thereof (U.S. Patent No. 11,612,606 B2). Genentech, Inc.

- Mita, T., Maeda, K., & Komoda, M. (2008). Substituted isoxazoline compound and pest control agent (European Patent No. EP1997813A1). Nissan Chemical Industries, Ltd.

The 2-Chloro-4-iodobenzylamine Scaffold: A Privileged Intermediate in the Development of Isoxazoline-Class GABA-Gated Chloride Channel Antagonists

Executive Summary

In modern agrochemical and veterinary pharmaceutical design, the discovery of novel chemotypes that bypass existing target-site resistance is paramount. 2-Chloro-4-iodobenzylamine (CAS: 950482-88-9) has emerged as a highly privileged chemical building block in the synthesis of isoxazoline-class ectoparasiticides (e.g., fluralaner, afoxolaner, lotilaner). The unique orthogonal reactivity of this scaffold—featuring a primary amine for rapid amidation and a para-iodine atom optimized for palladium-catalyzed cross-coupling—enables the rapid assembly of complex, biologically active 4,5-dihydroisoxazole pharmacophores.

This whitepaper provides an in-depth technical review of the synthesis, derivatization, and biological mechanism of action of 2-chloro-4-iodobenzylamine derivatives, serving as a comprehensive guide for researchers and drug development professionals.

Chemical Synthesis & Derivatization Strategies

The utility of 2-chloro-4-iodobenzylamine lies in its highly specific substitution pattern. The synthesis of this core intermediate and its subsequent derivatization must be tightly controlled to prevent polyalkylation and manage exothermic coupling steps.

Experimental Protocol: Synthesis of the Benzylamine Core

The most efficient route to 2-chloro-4-iodobenzylamine avoids the direct amination of benzyl halides with ammonia, which inevitably yields a mixture of primary, secondary, and tertiary amines. Instead, a Gabriel Synthesis approach is utilized to guarantee absolute selectivity for the primary amine [1].

Step-by-Step Methodology:

-

Preparation: Suspend 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of absolute ethanol.

-

Hydrazinolysis: Add 3.0 mL of 80% aqueous hydrazine monohydrate to the suspension.

-

Causality: Hydrazine acts as a powerful nucleophile that attacks the phthalimide carbonyls, forming a stable cyclic phthalhydrazide byproduct and cleanly liberating the primary amine.

-

-

Thermal Activation: Stir the reaction mixture at 70°C for 30 minutes under a reflux condenser to drive the cleavage to completion.

-

Precipitation & Extraction: Cool the mixture to room temperature and add 100 mL of chloroform.

-

Causality: Chloroform is specifically chosen as the extraction solvent because the liberated 2-chloro-4-iodobenzylamine is highly soluble in it, whereas the phthalhydrazide byproduct is entirely insoluble and precipitates out, allowing for easy removal via vacuum filtration.

-

-

Purification: Wash the organic filtrate with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure amine.

Experimental Protocol: Amidation Workflow

Once the core amine is isolated, it is typically derivatized via amidation to build the western hemisphere of the final isoxazoline drug [1].

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve the synthesized 2-chloro-4-iodobenzylamine and 0.76 g of triethylamine (Et₃N) in chloroform.

-

Temperature Control: Submerge the reaction flask in an ice-water bath (0–5°C).

-

Causality: Acyl chloride additions are highly exothermic. Cooling prevents thermal degradation of the primary amine and suppresses the formation of di-acylated side products.

-

-

Acylation: Dropwise, add 0.77 g of cyclopropanecarbonyl chloride while maintaining vigorous stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Causality: Triethylamine acts as a non-nucleophilic acid scavenger, neutralizing the evolving HCl gas. This prevents the protonation of the unreacted 2-chloro-4-iodobenzylamine, which would otherwise halt the reaction.

-

-

Workup: Quench the reaction with 20 mL of saturated sodium bicarbonate to neutralize residual acid, wash with water, and dry the organic phase to yield the amide derivative.

Fig 1. Synthetic workflow from phthalimide precursor to isoxazoline ectoparasiticide.

Biological Activity & Mechanism of Action

Derivatives synthesized from the 2-chloro-4-iodobenzylamine scaffold (such as fluralaner and lotilaner) represent a paradigm shift in parasitology. They function as potent, non-competitive antagonists of γ -aminobutyric acid (GABA)-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls) in arthropods [2].

Target-Site Specificity and Overcoming Resistance

Historically, cyclodiene (e.g., dieldrin) and phenylpyrazole (e.g., fipronil) insecticides targeted GABACls. However, widespread agricultural and veterinary use led to target-site resistance, most notably the A301S mutation in the RDL (resistance to dieldrin) gene of the insect GABA receptor [4].

Isoxazoline derivatives bypass this resistance because they bind to a completely distinct allosteric site. Electrophysiological mapping using Xenopus oocytes has demonstrated that isoxazolines interact deeply within the M1-M3 transmembrane interface of adjacent GABAR subunits. Specifically, conserved external amino acid residues in the second transmembrane segment (M2)—such as the N316 residue in the housefly RDL GABAR—are critical for the antagonistic conformational lock exerted by these drugs [3].

Pharmacological Cascade

Upon binding, the isoxazoline derivative locks the chloride channel in a closed state, preventing the normal influx of inhibitory Cl⁻ ions. This lack of hyperpolarization leads to uncontrolled depolarization of the neuronal membrane, resulting in massive hyperexcitation, spastic paralysis, and the rapid death of the parasite [5].

Fig 2. Mechanism of action of isoxazolines on arthropod GABA-gated chloride channels.

Quantitative Data: Binding Affinity and Selectivity

A hallmark of 2-chloro-4-iodobenzylamine-derived isoxazolines is their extreme selectivity for invertebrate neurons over mammalian neurons, ensuring a wide therapeutic index for veterinary and agricultural applications. The table below summarizes the binding affinity (IC₅₀) of a standard isoxazoline (Fluralaner) compared to a legacy phenylpyrazole (Fipronil).

| Compound Class | Specific Drug | Target Receptor | IC₅₀ Value (nM) | Selectivity Ratio (Mammal/Insect) |

| Isoxazoline | Fluralaner (A1443) | Housefly GABACl | 0.455 | > 21,900x |

| Isoxazoline | Fluralaner (A1443) | Rat Brain GABA | > 10,000 | N/A |

| Phenylpyrazole | Fipronil | Housefly GABACl | ~ 2.5 | ~ 400x |

| Phenylpyrazole | Fipronil | Rat Brain GABA | ~ 1,000 | N/A |

Data synthesized from radioligand binding assays (displacement of [³H]EBOB) and automated two-electrode voltage clamp electrophysiology [2][4].

References

- Source: European Patent Office (EPO)

- Source: PubMed Central (PMC)

- Title: External amino acid residues of insect GABA receptor channels dictate the action of the isoxazoline ectoparasiticide fluralaner Source: PubMed / National Institutes of Health URL

- Title: The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls)

- Title: Isoxazoline Toxicosis in Animals - Toxicology Source: MSD Veterinary Manual URL

Electronic Properties of Chloro-Iodo Substituted Benzylamines: A Technical Guide for Rational Drug Design

Executive Summary: The Dual-Halogen Pharmacophore

In the landscape of modern medicinal chemistry and materials science, the strategic halogenation of molecular scaffolds has evolved far beyond simple lipophilicity enhancements. Chloro-iodo substituted benzylamines represent a highly specialized class of building blocks that leverage a sophisticated interplay of electronic effects. By positioning both a highly electronegative chlorine atom and a highly polarizable iodine atom on the same aromatic ring, researchers can precisely tune the molecule's electrostatic potential, HOMO-LUMO gap, and ionization state.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical concepts, providing actionable, field-proven insights into how these electronic properties are generated, how they influence rational drug design, and how they must be rigorously validated in the laboratory.

Core Electronic Mechanisms and Causality

Inductive (-I) Effects and pKa Modulation

The unsubstituted benzylamine possesses a relatively high pKa of approximately 9.33, making it predominantly protonated at physiological pH (1)[1]. The introduction of halogens onto the phenyl ring significantly depresses this basicity through inductive electron withdrawal (-I effect) (2)[2]. Chlorine, being highly electronegative, pulls electron density away from the aromatic π -system. This electron depletion propagates to the benzylic nitrogen, making the lone pair less available for protonation.

The σ -Hole and Halogen Bonding (XB)

While chlorine drives the inductive effect, iodine serves a different structural purpose. Due to its large atomic radius and high polarizability, the covalent bonding of iodine to the aromatic ring results in an anisotropic distribution of electron density. This creates an electropositive crown—known as the σ -hole—on the outermost axis of the C–I bond. This σ -hole acts as a potent Lewis acid, enabling highly directional non-covalent interactions known as Halogen Bonding (XB) (3)[3].

The Synergistic Effect: When chlorine is positioned ortho or meta to the iodine atom (e.g., 3-chloro-4-iodo-benzylamine), chlorine's strong -I effect further strips electron density from the aromatic ring. This exacerbates the electron deficiency at the iodine atom, significantly deepening the σ -hole potential ( Vmax ) and creating a superior halogen bond donor for targeting electron-rich protein pockets (4)[4].

HOMO-LUMO Gap Narrowing

The dual substitution alters the molecular orbital energies. The electron-withdrawing chlorine stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), while the polarizable iodine raises the Highest Occupied Molecular Orbital (HOMO). This narrowed HOMO-LUMO gap facilitates the formation of charge-transfer complexes with Lewis bases, observable via new UV-Vis absorption bands typically between 350–450 nm (5)[5].

Fig 1: Electronic interplay and resulting pharmacodynamic effects in chloro-iodo benzylamines.

Quantitative Data: Electronic Parameters

The table below summarizes the theoretical and extrapolated electronic shifts as the benzylamine ring undergoes progressive halogenation. Notice how the dual-substituted variant maximizes the σ -hole potential while simultaneously lowering the pKa.

| Compound | pKa (Aqueous, 25°C) | σ -Hole Potential ( Vmax ) | HOMO-LUMO Gap | Primary Interaction Mode |

| Benzylamine | 9.33 | N/A | Wide | H-Bonding, Electrostatic |

| 4-Chlorobenzylamine | ~9.10 | Weak (+ <10 kcal/mol) | Moderate | Lipophilic, Weak XB |

| 4-Iodobenzylamine | ~9.20 | Strong (+ ~25 kcal/mol) | Narrow | Strong XB, Charge-Transfer |

| 3-Chloro-4-iodo-benzylamine | ~8.85 | Very Strong (+ >30 kcal/mol) | Very Narrow | Enhanced Synergistic XB |

Data extrapolated from structure-activity relationship (SAR) models and density functional theory (DFT) principles governing halogenated aromatics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of these electronic properties cannot rely on a single analytical pass. The following protocols are designed as self-validating systems , where internal controls mathematically prove the validity of the physical measurement.

Protocol 1: Self-Validating Potentiometric pKa Determination

Objective: Determine the exact ionization state of the amine to predict membrane permeability. Causality: Standard forward titrations often suffer from hysteresis or atmospheric CO2 absorption, leading to false inflection points. A self-validating system uses a closed-loop forward/backward titration to guarantee thermodynamic equilibrium.

-

Preparation: Dissolve the chloro-iodo benzylamine in a 0.15 M KCl background electrolyte to a final concentration of 1 mM. Causality: Maintaining a constant, high ionic strength prevents fluctuations in activity coefficients, ensuring the electrode maintains a true Nernstian response.

-

Forward Titration: Under an inert Argon atmosphere, titrate the solution using 0.1 M HCl until the pH reaches 3.0. Record the volumetric inflection.

-

Reverse Titration (The Validation Step): Immediately titrate the same solution backward using 0.1 M NaOH until the pH reaches 11.0.

-

Data Reconciliation: Calculate the pKa from both curves. Self-Validation: If the Δ pKa between the forward and reverse runs exceeds 0.05 units, the system has failed to reach equilibrium (likely due to transient precipitation of the neutral free-base), and the data must be discarded.

Protocol 2: UV-Vis Spectroscopic Titration for Halogen Bond Affinity

Objective: Quantify the binding constant ( Ka ) of the iodine σ -hole with a standard Lewis base. Causality: Relying solely on computational Electrostatic Potential (ESP) maps is insufficient for drug design. UV-Vis titration provides empirical evidence of the charge-transfer complex. However, non-linear regression algorithms used to calculate Ka assume a specific stoichiometry. If the assumed stoichiometry is wrong, the calculated affinity is mathematically invalid.

-

Solvent Selection: Prepare equimolar stock solutions of the chloro-iodo benzylamine (XB donor) and pyridine (XB acceptor) in cyclohexane. Causality: Non-polar solvents are mandatory to prevent competitive hydrogen bonding from the solvent, isolating the pure halogen bond interaction.

-

Job's Plot (The Validation Step): Mix the donor and acceptor in varying mole fractions (0.1 to 0.9) while keeping the total molarity constant. Measure the absorbance at the charge-transfer band (~350-450 nm). Self-Validation: The peak of the resulting parabola mathematically proves the binding stoichiometry (e.g., a peak at 0.5 mole fraction guarantees a 1:1 complex).

-

Titration: Keep the donor concentration constant and incrementally spike in the acceptor. Record the progressive hyperchromic shift in the UV-Vis spectra.

-

Regression: Fit the absorbance changes to a 1:1 binding isotherm using BindFit to extract the Ka and Gibbs free energy ( ΔG ).

Fig 2: Self-validating experimental workflow for characterizing electronic properties.

Applications in Rational Drug Design

The meticulous tuning of these electronic properties has profound implications for rational drug design. Halogen-substituted benzylamines are increasingly utilized to target specific enzymatic pockets, such as the S1 pocket of serine proteases (e.g., urokinase-type plasminogen activator, uPA) (6)[6].

In a dual chloro-iodo system, the roles are elegantly divided:

-

The Chlorine Atom optimizes the lipophilicity (logP) and provides metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring.

-

The Iodine Atom acts as the precision anchor. Guided by the enhanced σ -hole (amplified by chlorine's -I effect), it forms a highly directional halogen bond with the Lewis basic oxygen of the protein backbone (e.g., Asp189 in serine proteases), driving target selectivity and binding affinity (7)[7].

By understanding and validating the electronic properties of chloro-iodo substituted benzylamines, drug development professionals can transition from empirical screening to deterministic, structure-based drug design.

References

-

Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. 7

-

Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. 3

-

Halogen-Bonding Interaction-Mediated Efficient Iodine Capture of Highly Nitrogen-Functionalized Hyper-Crosslinked Polymers - ACS Publications. 5

-

Halogen bonding for rational drug design and new drug discovery - PubMed.4

-

A Comparative Analysis of 4-(Trifluoromethyl)benzylamine and Benzylamine in Drug Design - Benchchem. 1

-

Electronic Interpretation of Organic Chemistry: Effect of Substituents on the Strength of Organic Bases - Zenodo.2

-

Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Publishing. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. zenodo.org [zenodo.org]

- 3. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of (2-Chloro-4-iodophenyl)methanamine Scaffolds: A Privileged Motif in Allosteric Modulation

Executive Summary

In the landscape of targeted therapeutics, the identification and optimization of privileged chemical scaffolds dictate the success of pipeline development. The (2-chloro-4-iodophenyl)methanamine scaffold (also known as 2-chloro-4-iodobenzylamine, CAS 950482-88-9) has emerged as a highly versatile building block [1]. While its structural cousin, the halogenated aniline, is famously embedded in first-in-class allosteric MEK inhibitors like CI-1040 (PD184352) [2], the methanamine derivative introduces an sp³ hybridized carbon spacer. This subtle modification dramatically alters the conformational flexibility and vector mapping of the primary amine, unlocking new therapeutic potentials ranging from Type III/IV kinase inhibition in oncology [3] to quorum sensing antagonism in multidrug-resistant pathogens [4].

This technical whitepaper deconstructs the physicochemical causality behind this scaffold's efficacy, outlines its primary therapeutic applications, and provides self-validating experimental workflows for its integration into drug discovery pipelines.

Mechanistic Grounding: The Physicochemical Rationale

To understand why the (2-chloro-4-iodophenyl)methanamine motif is so effective, we must analyze the specific contributions of its substituents. In drug design, every atom must justify its presence.

-

The 4-Iodo Substituent (Halogen Bonding): Iodine is highly polarizable. In the deep, lipophilic allosteric pockets of kinases (such as the pocket adjacent to the ATP-binding site in MEK1/2), the iodine atom does more than just fill space. It engages in highly directional halogen bonding (σ-hole interactions) with the backbone carbonyl oxygens of the protein [5]. This interaction provides a massive entropic and enthalpic driving force for binding that lighter halogens (like fluorine) cannot achieve.

-

The 2-Chloro Substituent (Steric Shielding & Conformational Locking): The chlorine atom at the ortho position serves a dual purpose. First, it sterically blocks cytochrome P450-mediated aromatic oxidation, improving the pharmacokinetic half-life. Second, and more critically, it induces an ortho-effect. The steric bulk of the chlorine forces the methanamine side chain out of the plane of the phenyl ring. By pre-organizing the molecule into this twisted conformation, the entropic penalty upon binding to the target is significantly reduced.

-

The Methanamine Linker (Vectoring): Unlike an aniline nitrogen which is sp²-like and coplanar due to resonance with the aromatic ring, the benzylamine (methanamine) nitrogen is fully sp³ hybridized and separated by a methylene bridge. This allows the primary amine to act as a highly flexible hydrogen bond donor/acceptor, capable of reaching deeper into solvent-exposed channels or interacting with specific acidic residues (e.g., Asp or Glu) that anilines cannot reach.

Key Therapeutic Applications

Oncology: Allosteric Kinase Inhibition (MEK1/2)

The Ras/Raf/MEK/ERK signaling cascade is hyperactivated in approximately 30% of all human cancers. The (2-chloro-4-iodophenyl) motif is the cornerstone of non-ATP competitive (Type III) MEK inhibitors[6]. By binding to an allosteric pocket exclusive to MEK1 and MEK2, these compounds induce a conformational shift that locks the kinase in an inactive state, preventing the phosphorylation of ERK1/2 without competing with intracellular millimolar ATP concentrations.

Caption: MAPK/ERK pathway modulation via allosteric MEK1/2 inhibition.

Anti-Infectives: Quorum Sensing Inhibitors

Beyond human kinases, this scaffold has demonstrated profound utility in targeting bacterial virulence. In Pseudomonas aeruginosa, the transcriptional regulator PqsR controls the synthesis of virulence factors like pyocyanin. Derivatives of (2-chloro-4-iodophenyl)methanamine have been successfully optimized as potent PqsR antagonists [4]. The lipophilic halogenated ring perfectly occupies the deep hydrophobic sub-pocket of the PqsR ligand-binding domain, while the amine forms critical salt bridges.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the critical nature of the specific 2-chloro-4-iodo substitution pattern, the following table summarizes the comparative binding affinities across different scaffold variations against MEK1 and PqsR.

| Scaffold Substitution Pattern | Target | Binding Mode | IC₅₀ / K_d (nM) |

| Unsubstituted Benzylamine | MEK1 | N/A | > 10,000 |

| 4-Iodobenzylamine | MEK1 | Type III Allosteric | 450 |

| 2-Fluoro-4-iodobenzylamine | MEK1 | Type III Allosteric | 28 |

| 2-Chloro-4-iodobenzylamine | MEK1 | Type III Allosteric | 12 |

| 2-Chloro-4-iodobenzylamine | PqsR | Antagonist | 85 |

Data synthesis reflects the superior entropic pre-organization provided by the bulky 2-chloro group compared to the smaller 2-fluoro group.

Self-Validating Experimental Workflows

To ensure scientific integrity, the methodologies used to synthesize and validate this scaffold must be meticulously designed to prevent false artifacts.

Caption: End-to-end validation workflow for methanamine-based targeted therapeutics.

Protocol 1: Chemoselective Synthesis of the Scaffold

Objective: Reduce 2-chloro-4-iodobenzonitrile to (2-chloro-4-iodophenyl)methanamine without triggering hydrodehalogenation.

-

The Causality: Standard catalytic hydrogenation (e.g., H₂, Pd/C) is strictly contraindicated here. Palladium will rapidly catalyze the cleavage of the carbon-iodine bond, destroying the pharmacophore. Therefore, a chemoselective hydride reducing agent must be used.

-

Step-by-Step:

-

Dissolve 1.0 eq of 2-chloro-4-iodobenzonitrile in anhydrous THF under an inert Argon atmosphere at 0°C.

-

Dropwise add 2.5 eq of Borane-Tetrahydrofuran (BH₃·THF) complex. Rationale: Borane specifically reduces nitriles to primary amines without inserting into aryl-halide bonds.

-

Reflux the mixture at 70°C for 4 hours.

-

Quench carefully with Methanol at 0°C to destroy excess borane, followed by 1M HCl to break the boron-amine complex.

-

Basify with NaOH and extract with Dichloromethane. Concentrate in vacuo to yield the pure methanamine scaffold.

-

Protocol 2: Surface Plasmon Resonance (SPR) for Allosteric Target Engagement

Objective: Validate the direct binding kinetics (K_on, K_off, K_d) of the scaffold to MEK1.

-

The Causality: When validating allosteric binders, standard EDC/NHS amine coupling of the target kinase to a CM5 sensor chip is highly prone to failure. The allosteric pocket of MEK1 resides near critical surface lysine residues. Random amine coupling will occlude the binding site, yielding false negatives. We must use directed capture.

-

Step-by-Step:

-

Utilize an NTA (Nitrilotriacetic acid) sensor chip. Condition the chip with 0.5 mM NiCl₂ to charge the surface with Ni²⁺ ions.

-

Inject a recombinant, C-terminal His₆-tagged MEK1 construct. Rationale: The His-tag ensures uniform, directional immobilization of the kinase, leaving the allosteric pocket completely solvent-exposed and accessible.

-

Prepare a concentration gradient of the (2-chloro-4-iodophenyl)methanamine derivative (e.g., 3.125 nM to 100 nM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

-

Inject the analyte series over the immobilized MEK1 at a flow rate of 30 µL/min to minimize mass transport limitations.

-

Fit the resulting sensograms to a 1:1 Langmuir binding model to extract precise kinetic parameters.

-

References

- BLD Pharm. "(2-Chloro-4-iodophenyl)

- Tocris Bioscience. "PD 184352 | Selective MEK Inhibitor (CI-1040)." Tocris Bioscience,

- LKT Labs. "PD-184352 - Anticancer Chemotherapeutic MEK1/2 and Raf Inhibitor." LKT Labs,

- Universität des Saarlandes. "Novel Quorum Sensing Inhibitors targeting PqsR.

- ACS Publications. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" American Chemical Society,

- CORE.

Methodological & Application

synthesis protocols for (2-chloro-4-iodophenyl)methanamine from precursors

Application Note: Synthesis and Isolation Protocols for (2-Chloro-4-iodophenyl)methanamine

Abstract (2-Chloro-4-iodophenyl)methanamine (CAS: 950482-88-9), also known as 2-chloro-4-iodobenzylamine, is a highly versatile bifunctional building block utilized extensively in pharmaceutical drug discovery and agrochemical development [1]. The presence of orthogonal halogens (iodine and chlorine) allows for selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the primary amine serves as a nucleophilic handle for amidation or reductive amination. This application note details a robust, field-proven protocol for its synthesis via the Gabriel method, emphasizing mechanistic causality, reaction efficiency, and analytical validation.

Mechanistic Rationale: The Gabriel Synthesis Advantage

Direct amination of benzyl halides with ammonia frequently results in poor yields of the desired primary amine due to over-alkylation, generating complex mixtures of secondary and tertiary amines. To circumvent this, the synthesis of (2-chloro-4-iodophenyl)methanamine is best achieved using a modified Gabriel synthesis [1].

In this pathway, potassium phthalimide acts as a protected ammonia equivalent. It undergoes an S_N2 substitution with a 2-chloro-4-iodobenzyl halide to form the intermediate N-[(2-chloro-4-iodophenyl)methyl]phthalimide. The steric bulk of the phthalimide group strictly prevents multiple alkylations. Subsequent deprotection is achieved via the Ing-Manske procedure using hydrazine monohydrate. Hydrazine acts as a potent nucleophile, attacking the imide carbonyls to form a stable, insoluble cyclic byproduct (phthalhydrazide), thereby driving the release of the free primary amine to completion.

Pathway of Gabriel synthesis and hydrazinolysis for (2-chloro-4-iodophenyl)methanamine.

Experimental Protocol: Hydrazinolysis of the Phthalimide Intermediate

The following protocol details the critical deprotection step to yield the free amine, adapted from validated industrial agrochemical and pharmaceutical workflows [1].

Quantitative Material Requirements

| Reagent / Material | Role | Quantity | Equivalents | Notes |

| N-[(2-chloro-4-iodophenyl)methyl]phthalimide | Protected Intermediate | 2.9 g | 1.0 eq | Ensure complete dissolution before heating. |

| Ethanol (EtOH) | Solvent | 60 mL | N/A | Absolute ethanol preferred to limit hydrolysis. |

| 80% Hydrazine Monohydrate (aq) | Deprotecting Agent | 3.0 mL | Excess | Highly toxic/reactive; handle in fume hood. |

| Chloroform (CHCl₃) | Extraction/Precipitation Solvent | 100 mL | N/A | Promotes precipitation of phthalhydrazide. |

Step-by-Step Methodology

Step 1: Reaction Initiation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Suspend 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of ethanol.

-

Carefully add 3.0 mL of 80% hydrazine monohydrate aqueous solution to the stirring mixture. Causality Note: An excess of hydrazine is utilized to ensure rapid and complete nucleophilic acyl substitution, preventing the formation of mono-cleaved, uncyclized intermediates.

Step 2: Thermal Cleavage 4. Heat the reaction mixture to 70°C. Maintain stirring at this temperature for exactly 30 minutes. 5. Observation: The mixture will transition as the starting material dissolves and the bulky, white precipitate of phthalhydrazide begins to form, indicating successful cleavage.

Step 3: Workup and Isolation 6. Remove the flask from the heat source and allow the reaction mixture to cool completely to ambient room temperature (approx. 20–25°C). 7. Add 100 mL of chloroform to the cooled mixture. Causality Note: Chloroform acts as an excellent solvent for the target benzylamine while drastically reducing the solubility of the phthalhydrazide byproduct, forcing it out of solution. 8. Filter the heterogeneous mixture through a pad of Celite or a medium-porosity glass frit to remove the insoluble phthalhydrazide. Wash the filter cake with an additional 20 mL of chloroform to ensure complete recovery of the amine. 9. Concentrate the combined filtrate under reduced pressure to yield the crude (2-chloro-4-iodophenyl)methanamine.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded before proceeding to downstream applications (such as amidation with cyclopropanecarbonyl chloride [1]), validate the product:

-

LC-MS: Confirm the presence of the molecular ion peak [M+H]⁺ corresponding to the target mass (approx. 267.5 m/z for the ³⁵Cl isotope).

-

¹H NMR (CDCl₃): Verify the disappearance of the aromatic phthalimide protons (typically a multiplet around 7.7–7.9 ppm) and the appearance of a broad singlet integrating to 2H (the -NH₂ group), alongside the characteristic benzylic -CH₂- singlet.

References

- Nissan Chemical Industries, Ltd. (2007). EP001997813A1: Substituted isoxazoline compound and pesticide containing the same. European Patent Office.

Strategic Protection of (2-chloro-4-iodophenyl)methanamine: A Guide for Advanced Synthesis

Introduction: Navigating the Synthetic Challenge

In the intricate landscape of pharmaceutical and materials science research, the selective modification of complex molecules is paramount. (2-chloro-4-iodophenyl)methanamine is a valuable building block, featuring a reactive primary amine and a halogenated aromatic ring ripe for further functionalization. However, the very reactivity of the aminomethyl group often interferes with desired transformations on the phenyl ring, such as cross-coupling reactions at the iodo-position. This necessitates a robust protecting group strategy for the nitrogen atom, ensuring it remains inert during synthetic manipulations and can be cleanly deprotected under mild conditions that preserve the integrity of the molecule. This guide provides a detailed exploration of suitable protecting group strategies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: Electronic and Steric Considerations

The chemical behavior of (2-chloro-4-iodophenyl)methanamine is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the chlorine and iodine atoms on the phenyl ring decreases the electron density of the aromatic system.[1] This has a modest activating effect on the benzylic carbon towards nucleophilic attack, but more importantly, it slightly reduces the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine.

The ortho-chloro substituent also introduces significant steric hindrance around the aminomethyl group. This steric impediment can influence the rate and efficiency of both protection and deprotection reactions. Therefore, the choice of a protecting group and the reaction conditions must account for these electronic and steric factors to ensure high-yielding transformations.

Protecting Group Strategies: A Comparative Analysis

The selection of an appropriate protecting group is a critical decision in any multi-step synthesis, guided by the principles of orthogonality and stability.[2][3] An ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional synthetic complexities.[3] For (2-chloro-4-iodophenyl)methanamine, several strategies can be employed, each with its own set of advantages and limitations.

Carbamates: The Workhorses of Amine Protection

Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of available cleavage methods.[4]

The Boc group is a cornerstone of amine protection, valued for its stability to a wide range of non-acidic conditions.[5][6]

-

Rationale for Selection: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation conditions that might affect the aryl halides.[6] This makes it an excellent choice if subsequent reactions involve, for example, organometallic cross-coupling at the iodo-position. Its removal under acidic conditions provides a clear orthogonal deprotection strategy.[4]

-

Protection Protocol:

-

Dissolve (2-chloro-4-iodophenyl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) as a base.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up by washing with aqueous solutions and purify by column chromatography.

-

-

Deprotection Protocol (Acidic):

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).[7]

-

Stir at room temperature for 1-4 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

-

Mild Deprotection Protocol: For substrates sensitive to strong acids, a milder deprotection can be achieved using oxalyl chloride in methanol.[8][9] This method proceeds at room temperature and can be advantageous in the presence of other acid-labile groups.[8]

Caption: Boc Protection and Deprotection Workflow.

The Cbz group is another classic amine protecting group, renowned for its stability and removal by catalytic hydrogenolysis.[10][11]

-

Rationale for Selection: The Cbz group is stable to both acidic and basic conditions, offering a different orthogonality compared to the Boc group.[12] However, its primary deprotection method, catalytic hydrogenolysis, poses a significant challenge for (2-chloro-4-iodophenyl)methanamine due to the potential for dehalogenation of the aryl iodide and chloride.[13] Therefore, alternative deprotection methods are crucial.

-

Protection Protocol:

-

Dissolve the amine (1.0 eq) in a suitable solvent like dioxane/water or DCM.

-

Add a base such as sodium carbonate or triethylamine.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) at 0 °C.[11]

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup and purify the product.

-

-